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Experimental Overview and Key Findings

This study combined Fourier-Transform Infrared (FTIR) spectroscopy, IR/UV double-resonance
spectroscopy, and chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy in molecular
beam experiments to determine the structure and interaction preferences of the PVE—methanol complex [1].
The key finding was a preference for a hydrogen bond from the methanol's OH group to the ether oxygen
atom (OH--O) over alternative n-docking motifs on the phenyl or vinyl moieties [1]. A less stable isomer
with an OH---nt (phenyl) interaction was also detected. This system is particularly valuable as a benchmark
for testing quantum-chemical methods, as correctly predicting the energetic order of these isomers is

computationally challenging and was only achieved with high-level local coupled cluster methods [1] [2].

Summary of Quantitative Data

The table below consolidates key quantitative data from the study, including observed vibrational shifts,

binding energies, and the performance of various computational methods.

Table 1: Experimental Spectroscopic Observations and Results
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Value / Experimental .
Parameter . Context / Significance
Observation Method
Observed OH Significant red-shift  FTIR, IR/UV Indicates strong hydrogen bonding in
Stretch (Major the OH:---O binding motif [1].
Isomer)
Observed OH Smaller red-shift CP-FTMW Indicates weaker hydrogen bonding
Stretch (Minor in the OH:---1t (phenyl) binding motif
Isomer) [1].
Most Stable Isomer  OH---O Multi- Identified as the global minimum
spectroscopic structure [1].
Minor Isomer OH---1t (phenyl) CP-FTMW Detected only by rotational
spectroscopy [1].
S1 State Destabilization of Experiment & The OH---O structure is less stable in
Destabilization OH---O structure Theory the electronically excited (S1) state

Table 2: Computational Methods and Performance Assessment

compared to the ground (S0) state

[1].

Computational Method

Performance for PVE-
MeOH

Key Study Insights

Dispersion-Corrected
DFT (DFT-D3)

Spin-Component-Scaled
Coupled Cluster (SCS-
CC2)

Local Coupled Cluster
(LCCSD(TO0)-F12)

Challenging; could not
reliably predict correct
isomer order [1].

Challenging; could not
reliably predict correct
isomer order [1].

Successful; correctly
predicted the energetic
order of isomers [1].

Highlights the challenge of balancing
different interactions.

Highlights the challenge of balancing
different interactions.

Succeeded and provided
guantification/visualization of London
dispersion interactions [1].
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Detailed Experimental Protocols

The experimental approach relied on molecular beam spectroscopy, which isolates molecular complexes at

low temperatures, simplifying their vibrational and rotational spectra.

Supersonic Jet Expansion and FTIR Spectroscopy

This protocol was used to record the vibrational spectrum in the OH stretching region.

e Apparatus: A "filet-jet" setup with a pulsed supersonic expansion through a 600 x 0.2 mmz2 slit nozzle
[1].

e Sample Preparation: Low concentrations (<0.1%) of PVE and methanol were seeded in a helium
carrier gas at a backing pressure of 0.75 bar [1]. PVE was either purchased (97%) or synthesized,
while methanol was used as purchased (=99.8%) [1].

¢ Expansion and Detection: The gas mixture was expanded, and the IR spectrum was recorded in the
"zone of silence" of the expansion using a Bruker IFS 66 v/s spectrometer [1].

e Spectral Parameters:

o Resolution: 2 cm~1 [1]
o Spectral Range: OH stretching region (approx. 3520-3750 cm~1) [1]
o Signal Enhancement: 150 to 775 pulses were co-added to improve the signal-to-noise ratio

[1].

IR/UV Double-Resonance Spectroscopy

This protocol provided mass- and isomer-selective vibrational information by coupling a time-of-flight mass

spectrometer (TOF-MS) with laser systems.

e Apparatus: A molecular beam apparatus with a pulsed valve (500 um orifice) and a differentially
pumped linear TOF mass spectrometer [1].
e Sample Introduction: PVE and methanol were supplied from separate cooled reservoirs (approx.
-13 °C and -8 °C, respectively) and co-expanded in a neon carrier gas at 2.5-3.0 bar [1].
e Laser Systems:
o UV Radiation: Generated by frequency-doubling the output of a dye laser.
o IR Radiation: Generated by difference frequency mixing (DFM) in a LiNbOs crystal, with an
operational range of 3520-3750 cm~1 [1].
e Experimental Techniques:
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o IRIR2PI (Resonance-Enhanced Two-Photon lonization): The IR laser is fired 50 ns before
the UV excitation laser. A depletion in the ion signal indicates that the IR light was absorbed,
providing an IR spectrum of the selected isomer [1].

o UVIIRIUV: The first UV laser selectively excites one isomer. The IR laser is fired 2.0-3.0 ns
after to vibrationally depopulate the ground state. A second UV laser then tests for remaining
population, confirming isomer identity and vibronic structure [1].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW)
Spectroscopy

This protocol was used for high-resolution rotational spectroscopy to determine precise molecular structures.

e Apparatus: The Hamburg COMPACT CP-FTMW spectrometer, covering the 2—8 GHz frequency
range [1].

e Sample Introduction: Molecules were seeded into a supersonic expansion, which cools them to very
low rotational temperatures, simplifying the spectrum [1].

e Measurement: The spectrometer applies a short, broadband "chirped" pulse of microwave radiation
and then records the subsequent time-domain emission of the molecular ensemble, which is Fourier-
transformed to obtain a high-resolution frequency-domain spectrum [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the multi-spectroscopic approach used in the study.
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Multi-technique workflow for structural elucidation.

Key Technical Insights for Researchers

¢ Benchmarking Computational Methods: The PVE—methanol system is a stringent test for quantum

chemistry. Only sophisticated methods like LCCSD(T0)-F12a correctly predicted the isomer order,
underscoring the critical role of accurately capturing London dispersion interactions [1].

¢ Role of London Dispersion: The study used advanced coupled cluster methods not just for energy

calculations but also to quantify and visualize London dispersion interactions. This provides a
deeper understanding of the forces driving the docking preference beyond simple electrostatic
arguments [1].

o Electronic State Dependence: The binding preference is not static. The experiments and
calculations revealed a destabilization of the OH---O structure in the electronically excited (S1)
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state compared to the ground state (So), highlighting how noncovalent interactions can be sensitive
to changes in electronic distribution [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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